molecular formula C6H11N3 B12849505 2-(3-(Methylamino)azetidin-1-yl)acetonitrile

2-(3-(Methylamino)azetidin-1-yl)acetonitrile

Cat. No.: B12849505
M. Wt: 125.17 g/mol
InChI Key: WREYNHLCSAYHKH-UHFFFAOYSA-N
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Description

2-(3-(Methylamino)azetidin-1-yl)acetonitrile is an organic compound that features an azetidine ring, which is a four-membered nitrogen-containing heterocycle

Chemical Reactions Analysis

Types of Reactions

2-(3-(Methylamino)azetidin-1-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The azetidine ring allows for substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-(3-(Methylamino)azetidin-1-yl)acetonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-(Methylamino)azetidin-1-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The azetidine ring can undergo ring-opening polymerization, which is useful in the synthesis of polyamines and other polymers . This interaction with molecular targets can lead to various biological effects, making it a compound of interest in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(Methylamino)azetidin-1-yl)acetonitrile is unique due to the presence of the methylamino group, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

2-[3-(methylamino)azetidin-1-yl]acetonitrile

InChI

InChI=1S/C6H11N3/c1-8-6-4-9(5-6)3-2-7/h6,8H,3-5H2,1H3

InChI Key

WREYNHLCSAYHKH-UHFFFAOYSA-N

Canonical SMILES

CNC1CN(C1)CC#N

Origin of Product

United States

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